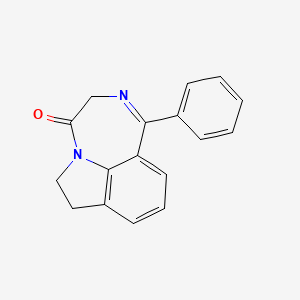
Toluene-2,4-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Toluene-2,4-disulfonamide is an organic compound with the molecular formula C7H10N2O4S2. It is a derivative of toluene, where two sulfonamide groups are attached to the benzene ring at the 2 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Toluene-2,4-disulfonamide can be synthesized through the direct amidation of para-toluenesulfonic acid. The process involves dissolving anhydrous para-toluenesulfonic acid in dichloromethane, adding a catalyst such as organic boronic acid, and using a 5A molecular sieve. The reaction is carried out at temperatures between -10 to 0°C, with ammonia gas introduced for the reaction .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves multi-step reactions, including the use of tosyl chloride and ammonia in a counter-current absorption mode in dichloromethane solvent. This method helps in achieving high yields and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Toluene-2,4-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic reagents.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Toluene-2,4-disulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a diuretic.
Industry: Utilized in the production of dyes, resins, and coatings
Mecanismo De Acción
The mechanism of action of toluene-2,4-disulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide groups can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This mechanism is particularly relevant in its use as a diuretic, where it inhibits carbonic anhydrase, leading to increased urine production .
Comparación Con Compuestos Similares
Benzene-1,3-disulfonamide: Similar structure but lacks the methyl group at the 4 position.
Toluene-2,4-diisocyanate: Contains isocyanate groups instead of sulfonamide groups.
Trifluorotoluene: A fluorinated derivative with different chemical properties
Uniqueness: Toluene-2,4-disulfonamide is unique due to its specific substitution pattern and the presence of two sulfonamide groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit enzymes and its applications in various fields make it a valuable compound for research and industrial use .
Propiedades
Número CAS |
717-44-2 |
|---|---|
Fórmula molecular |
C7H10N2O4S2 |
Peso molecular |
250.3 g/mol |
Nombre IUPAC |
4-methylbenzene-1,3-disulfonamide |
InChI |
InChI=1S/C7H10N2O4S2/c1-5-2-3-6(14(8,10)11)4-7(5)15(9,12)13/h2-4H,1H3,(H2,8,10,11)(H2,9,12,13) |
Clave InChI |
WNBQNPLPWYPVCU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)N)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-Benzene-1,4-diylbis[3-(2-chloroethyl)urea]](/img/structure/B12005603.png)

![2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12005614.png)

![(6E)-6-[({2-[(Prop-2-en-1-yl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12005653.png)



![N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B12005669.png)
![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B12005679.png)
![N-{4-[(5-Methoxypyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12005681.png)


